

Pharmacological Profile of N-butyl-4-chlorosalicylamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Buclosamide*

Cat. No.: *B1193894*

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known pharmacological properties of N-butyl-4-chlorosalicylamide (also known as N-butyl-4-chloro-2-hydroxybenzamide). Based on available literature, this compound exhibits potential as an anti-inflammatory and antimicrobial agent. This document synthesizes the current understanding of its mechanism of action, metabolic pathways, and provides a framework for future research by outlining relevant experimental protocols and potential signaling pathways. Due to the limited availability of specific quantitative data for N-butyl-4-chlorosalicylamide, this guide incorporates illustrative data and protocols from structurally related salicylamide derivatives to provide a predictive context for its biological activities.

Introduction

N-butyl-4-chlorosalicylamide is a derivative of salicylic acid, belonging to the class of salicylamides. The salicylamide scaffold is a recognized pharmacophore present in various bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial effects^{[1][2][3]}. The structure of N-butyl-4-chlorosalicylamide, featuring a chlorine atom at the C4 position of the salicylic acid ring and an N-butyl substituent on the amide, suggests a potential for unique pharmacological activities. This guide aims to consolidate the existing knowledge on N-butyl-4-chlorosalicylamide and to provide a technical resource for researchers engaged in its further investigation and development.

Physicochemical Properties

Property	Value	Source
CAS Number	575-74-6	[1]
Molecular Formula	C ₁₁ H ₁₄ ClNO ₂	[1]
Molecular Weight	227.69 g/mol	
SMILES	CCCCNC(=O)C1=C(C=C(C=C1)Cl)O	

Pharmacological Activities

Anti-inflammatory Activity

N-butyl-4-chlorosalicylamide has been reported to possess anti-inflammatory properties. The proposed mechanism for this activity is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). While specific quantitative data on the inhibition of prostaglandin synthesis by N-butyl-4-chlorosalicylamide is not available, studies on related salicylates provide a basis for this hypothesis. For instance, other salicylic acid derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for prostaglandin production.

Illustrative IC₅₀ values for COX inhibition by related salicylamide compounds are presented in the table below to provide a comparative context.

Compound	Target	IC ₅₀ (μM)	Cell Line/Assay
4-tert-butylphenyl salicylate (4-TBPS)	iNOS Expression	Dose-dependent reduction	RAW 264.7 macrophages
4-tert-butylphenyl salicylate (4-TBPS)	COX-2 Expression	Dose-dependent reduction	RAW 264.7 macrophages
Niclosamide	STAT3 Phosphorylation	-	Cancer cells

Note: The data above is for structurally related compounds and should be considered illustrative.

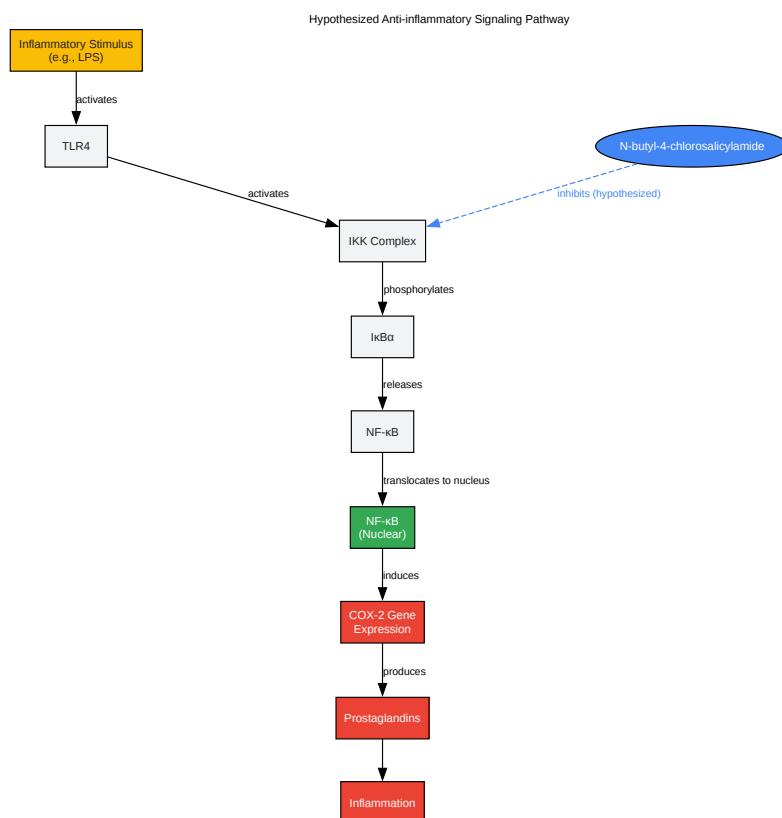
Antimicrobial Activity

There is evidence to suggest that N-butyl-4-chlorosalicylamide has potential antimicrobial effects, particularly against *Mycobacterium tuberculosis* and *Escherichia coli*. The broad-spectrum antimicrobial activity is a known feature of some salicylamide derivatives, which can exert their effects through various mechanisms, including the disruption of cellular metabolism and integrity.

The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for related compounds against various microorganisms.

Compound	Microorganism	MIC (µg/mL)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide	<i>Staphylococcus aureus</i> (MRSA)	15.62-31.25 µmol/L
4-hydroxybenzoic acid	Gram-positive & Gram-negative bacteria	160
trans 4-hydroxycinnamic acid	Gram-positive & Gram-negative bacteria	100-170

Note: This data is for related compounds and serves as a predictive framework.


Pharmacokinetics

Metabolism

N-butyl-4-chlorosalicylamide is reported to be metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. CYP3A4 is a major enzyme involved in the metabolism of a wide range of xenobiotics, and its involvement has significant implications for potential drug-drug interactions. The metabolism likely involves hydroxylation of the butyl chain or other oxidative transformations.

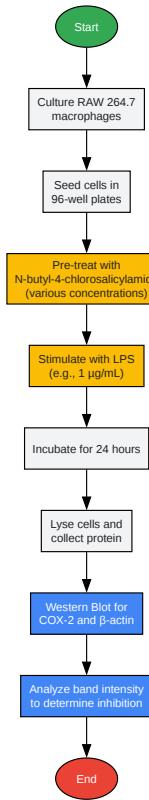
Proposed Signaling Pathways and Mechanisms of Action

Based on the reported anti-inflammatory activity and the known mechanisms of related salicylamides, a potential signaling pathway for N-butyl-4-chlorosalicylamide is proposed to involve the inhibition of the NF- κ B pathway. Inhibition of prostaglandin synthesis can occur through the downregulation of COX-2 expression, which is often mediated by NF- κ B.

[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory mechanism of N-butyl-4-chlorosalicylamide.

Experimental Protocols


Detailed experimental data for N-butyl-4-chlorosalicylamide is not extensively published. The following are representative protocols for assessing the key pharmacological activities

attributed to this compound, based on standard methodologies used for similar molecules.

In Vitro Anti-inflammatory Assay: Inhibition of COX-2 Expression in Macrophages

This protocol is designed to assess the ability of N-butyl-4-chlorosalicylamide to inhibit the expression of cyclooxygenase-2 (COX-2) in a macrophage cell line stimulated with lipopolysaccharide (LPS).

Workflow for In Vitro COX-2 Inhibition Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing COX-2 inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of N-butyl-4-chlorosalicylamide against bacterial strains such as *E. coli* and *M. tuberculosis*.

- Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: Plates are incubated under conditions suitable for the specific bacterium (e.g., 37°C for 18-24 hours for *E. coli*).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion and Future Directions

N-butyl-4-chlorosalicylamide is a compound with potential therapeutic applications in the fields of inflammation and infectious diseases. The preliminary data suggests that its mechanism of action may involve the inhibition of prostaglandin synthesis and direct antimicrobial effects.

However, a significant gap exists in the literature regarding its detailed pharmacological profile.

Future research should focus on:

- Quantitative assessment of its inhibitory activity against COX-1 and COX-2 enzymes.
- Determination of MIC values against a broader panel of pathogenic bacteria and fungi.
- In vivo studies to evaluate its efficacy and safety in animal models of inflammation and infection.
- Detailed metabolic profiling to identify major metabolites and further characterize its interaction with CYP enzymes.
- Structure-activity relationship (SAR) studies of related N-alkyl-4-chlorosalicylamides to optimize its pharmacological properties.

This technical guide serves as a foundational document to stimulate and guide further research into the pharmacological profile of N-butyl-4-chlorosalicylamide, with the ultimate goal of unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Butyl-4-chloro-2-hydroxybenzamide | 575-74-6 | AAA57574 [biosynth.com]
- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of N-butyl-4-chlorosalicylamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193894#pharmacological-profile-of-n-butyl-4-chlorosalicylamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com